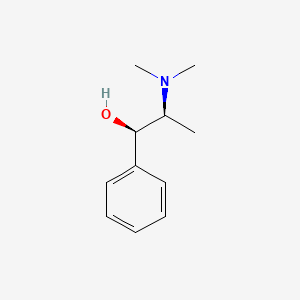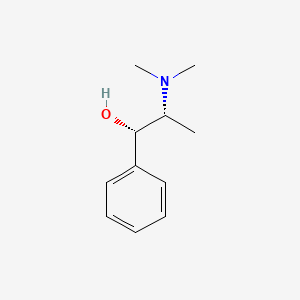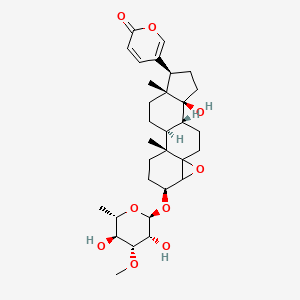
Metoprolol acid
Overview
Description
Metoprolol is a beta-1-selective (cardioselective) adrenergic receptor blocking agent . It is used alone or together with other medicines to treat high blood pressure (hypertension) . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .
Synthesis Analysis
Metoprolol can be synthesized through various methods. One method involves the synthesis of modified saccharides (MS), which are then used for the synthesis of metoprolol-modified saccharide conjugates (MET-MS) . Another method involves the reaction of the corresponding epoxide, obtained from 4-(2-methoxyethyl)phenol and epichlorohydrin, with isopropylamine and a Lewis acid .
Molecular Structure Analysis
The molecular structure of Metoprolol can be found in various databases such as ChemSpider . It is a small molecule with a molar mass of 267.3639 g/mol .
Chemical Reactions Analysis
Metoprolol undergoes various chemical reactions in the body. It is metabolized in the liver via CYP2D6 and CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Physical And Chemical Properties Analysis
Metoprolol has a molar mass of 267.32 g/mol . More detailed physical and chemical properties can be found in various databases and literature .
Scientific Research Applications
Therapeutic Use in Cardiovascular Conditions
- Scientific Field : Clinical Pharmacology
- Application Summary : Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions . It is a beta-blocker and one of the most commonly prescribed blood pressure medicines .
- Methods of Application : The drug is administered either intravenously or orally (immediate-release, controlled-release, slow-release, or extended-release) depending on the specific condition .
- Results : Studies have shown a dose-dependent increase in maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and area under the concentration–time curve (AUC) after oral administration .
Environmental Impact and Ecotoxicity
- Scientific Field : Environmental Chemistry
- Application Summary : Metoprolol is introduced into the water cycle through incomplete elimination in sewage treatment plants and is therefore most frequently detected in surface waters worldwide .
- Methods of Application : Advanced Oxidation Processes (AOPs) have been heavily investigated to degrade Metoprolol in water bodies .
- Results : Degradation products were generally associated with a lower ecotoxicological hazard to the aquatic environment according to OECD QSAR toolbox and VEGA .
Treatment of Thyroid Crisis
- Scientific Field : Endocrinology
- Application Summary : Metoprolol is used in the treatment of thyroid crisis, a severe form of hyperthyroidism .
- Methods of Application : The drug is administered orally or intravenously, depending on the severity of the condition .
- Results : Metoprolol has been found to effectively manage symptoms of thyroid crisis by blocking the effects of excess thyroid hormone on the body .
Treatment of Circumscribed Choroidal Hemangioma
- Scientific Field : Ophthalmology
- Application Summary : Metoprolol is used in the treatment of circumscribed choroidal hemangioma, a benign vascular tumor of the eye .
- Methods of Application : The drug is typically administered orally .
- Results : Metoprolol has been found to reduce the size of the hemangioma and improve visual acuity in affected patients .
Pharmacokinetic Studies
- Scientific Field : Clinical Pharmacology
- Application Summary : Metoprolol is used in pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion in humans .
- Methods of Application : The drug is administered either intravenously or orally, and various pharmacokinetic parameters are measured .
- Results : Studies have reported significant changes in clearance, maximum plasma concentration, and area under the concentration–time curve of metoprolol when it is co-administered with other drugs .
Advanced Oxidation Processes (AOPs)
- Scientific Field : Environmental Chemistry
- Application Summary : Metoprolol is used in studies investigating Advanced Oxidation Processes (AOPs) for water treatment .
- Methods of Application : Metoprolol is exposed to UV irradiation, hydrogen peroxide, and ozonation, and the degradation and transformation products are analyzed .
- Results : Photo-induced irradiation enhanced by hydrogen peroxide addition accelerated degradation more than ozonation, leading to complete elimination .
Safety And Hazards
Metoprolol should not be used if you have a serious heart problem (heart block, sick sinus syndrome, slow heart rate), severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting . It may cause changes in blood sugar levels and may cover up the symptoms of low blood sugar (including fast heartbeat) and increase the risk for serious or prolonged hypoglycemia (low blood sugar) .
Future Directions
Metoprolol is recommended for therapeutic use in multiple cardiovascular conditions, thyroid crisis, and circumscribed choroidal hemangioma . A detailed systematic review on the metoprolol literature would be beneficial to assess all pharmacokinetic parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases .
properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQIRTNPJRFRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70881080 | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol acid | |
CAS RN |
56392-14-4 | |
| Record name | Metoprolol acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metoprolol acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metoprolol acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70881080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metoprolol Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOPROLOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6I8U8OX8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







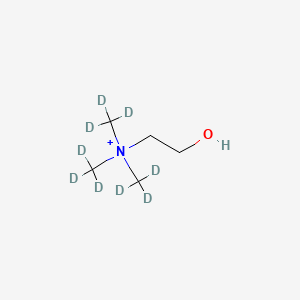
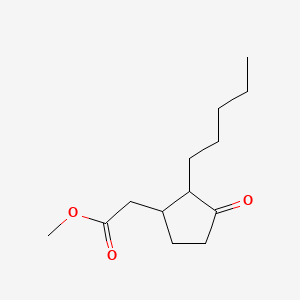
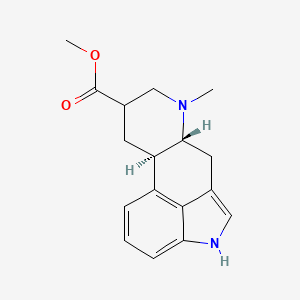



![4H-Cyclopenta[def]phenanthrene](/img/structure/B1676456.png)
